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molecular formula C16H23FN2O4S B2852028 tert-Butyl (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)carbamate CAS No. 1027785-44-9

tert-Butyl (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)carbamate

Cat. No. B2852028
M. Wt: 358.43
InChI Key: UZOATAZHUDPAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148361B2

Procedure details

To a solution of tert-butyl piperidin-4-ylcarbamate (200 mg, 1 mmol) in tetrahydrofuran (5 mL) were added 4-fluorobenzenesulfonyl chloride (195 mg, 1 mmol), triethylamine (0.2 mL) and the mixture was stirred at RT. After 2 h, the volatiles were removed in vacuo and the water was added to the residue. The solid formed was filtered, washed successively with water, 1N HCl, and water to afford tert-butyl 1-(4-fluorophenylsulfonyl)piperidin-4-ylcarbamate (350 mg, 98%) as a solid. LC/MS; (M+H)+=359.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:3][CH2:2]1.[F:15][C:16]1[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1.C(N(CC)CC)C>O1CCCC1>[F:15][C:16]1[CH:21]=[CH:20][C:19]([S:22]([N:1]2[CH2:2][CH2:3][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])[CH2:5][CH2:6]2)(=[O:24])=[O:23])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
195 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
the water was added to the residue
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed successively with water, 1N HCl, and water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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